Pcera-1

Description

Structure

3D Structure

Properties

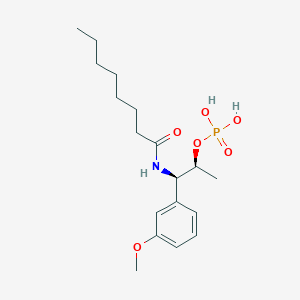

Molecular Formula |

C18H30NO6P |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

[(1R,2S)-1-(3-methoxyphenyl)-1-(octanoylamino)propan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H30NO6P/c1-4-5-6-7-8-12-17(20)19-18(14(2)25-26(21,22)23)15-10-9-11-16(13-15)24-3/h9-11,13-14,18H,4-8,12H2,1-3H3,(H,19,20)(H2,21,22,23)/t14-,18-/m0/s1 |

InChI Key |

WSWXSQNYFMZUDP-KSSFIOAISA-N |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](C1=CC(=CC=C1)OC)[C@H](C)OP(=O)(O)O |

Canonical SMILES |

CCCCCCCC(=O)NC(C1=CC(=CC=C1)OC)C(C)OP(=O)(O)O |

Synonyms |

PCERA-1 phospho-ceramide analog-1 phospho-ceramide analogue-1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for Pcera 1

Functionalization and Derivatization Strategies for Pcera-1

Development of this compound Conjugates and Hybrid Materials

The conjugation of synthetic polymers with biomolecules like this compound offers a direct route to biohybrid materials that synergize the properties of both components. researchgate.net This approach is critical for applications in materials science and biomedicine. researchgate.netrsc.org

Researchers have focused on creating hybrid materials by integrating this compound with various substrates, such as conjugated polymers or semiconductor nanocrystals, to develop materials for organic/inorganic electronics. rsc.orgbohrium.com A common strategy involves the non-covalent attachment between a conjugated polymer and a molecule like this compound, which offers the advantage of preserving the intrinsic chemical structures and properties of both components. mdpi.com These π-π stacking interactions facilitate the processability of the resulting hybrid materials. mdpi.com

Another avenue of research has been the development of organic hybrid materials featuring an all-conjugated polythiophene backbone with grafted hydrophilic chains, a technique adaptable for this compound conjugation. rsc.org The properties of these materials can be finely tuned by controlling the polymerization potential and the nature of the dopant agent. rsc.org

Recent findings on the synthesis of this compound conjugates are summarized in the table below:

| Conjugate Type | Substrate | Linkage Type | Key Finding |

| This compound-Polymer | Polythiophene | Grafting | Tunable properties based on polymerization conditions. rsc.org |

| This compound-Nanocrystal | Semiconductor | Non-covalent | Preserves intrinsic properties of both components. rsc.orgbohrium.com |

| This compound-Graphene | Reduced Graphene Oxide | π-π stacking | Enhanced processability and altered optoelectronic properties. mdpi.com |

Post-Synthetic Modification Techniques for this compound

Post-synthetic modification (PSM) is a powerful tool for introducing chemical functionalities into molecules like this compound that may not be accessible through direct synthesis. nih.gov These techniques allow for the fine-tuning of the molecule's properties for specific applications.

One notable PSM strategy involves cycloaddition reactions, which are highly effective for modifying existing molecular frameworks. nih.gov For instance, 1,3-dipolar cycloaddition can be used to alter pendant ethyne (B1235809) moieties with high conversion rates. nih.gov This method could be adapted to this compound if appropriate functional groups are present.

Another innovative PSM approach involves growing polymers within a porous metal-organic framework (MOF) and subsequently grafting metal-chelating functionalities onto the polymer backbone. rsc.org This enhances the material's ability to interact with specific ions or molecules. rsc.org While not yet reported for this compound, this strategy demonstrates the potential for creating highly selective this compound-based materials. The primary PSM strategies include the incorporation of active metal species, covalent bond formation with incoming constituents, and the chemical conversion of existing linkages. nih.gov

The table below outlines potential PSM techniques applicable to this compound:

| Modification Technique | Reagents | Purpose |

| Cycloaddition | Azides, Maleimides | Functional group conversion. nih.gov |

| Metal Complexation | Metal ions | Introduction of active metal centers. nih.gov |

| Covalent Grafting | Thiols, Amines | Attachment of new functional moieties. nih.govrsc.org |

Mechanistic Elucidation of this compound Synthetic Pathwaysrsc.orgnih.gov

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product outcomes. nih.govfiveable.me The study of reaction pathways for this compound involves analyzing transient species and the energetic landscape of the reaction.

Reaction Intermediates and Transition State Analysis in this compound Formation

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.orguoanbar.edu.iq In multi-step reactions, such as the synthesis of this compound, one or more intermediates are typically involved. fiveable.meyoutube.com These intermediates are often highly reactive species like carbocations or carbanions and are fundamental to understanding the reaction mechanism. fiveable.meuoanbar.edu.iqallen.in

The synthesis of complex molecules like this compound likely proceeds through a series of elementary steps involving various reactive intermediates. youtube.com For example, if the synthesis involves nucleophilic substitution, a carbocation intermediate may be formed. wikipedia.orguoanbar.edu.iq The stability of such intermediates is influenced by factors like resonance and steric hindrance, which in turn affect the reaction pathway. uoanbar.edu.iq Identifying these fleeting species often requires advanced spectroscopic techniques. uoanbar.edu.iq

Kinetic and Thermodynamic Studies of this compound Syntheses

The interplay between thermodynamics and kinetics governs the outcome of a chemical synthesis. nih.govberkeley.edu While a thermodynamically stable product is favored at equilibrium, kinetic factors can lead to the formation of metastable intermediates. berkeley.edunih.gov

Studies on similar complex syntheses have utilized techniques like thermogravimetric analysis to determine kinetic parameters and understand the thermal decomposition of precursors. mdpi.com Such analysis can identify rate-limiting steps, for example, the desorption of a gaseous byproduct, which can be crucial for optimizing reaction conditions. mdpi.com

The following table summarizes key parameters from a hypothetical kinetic study of a key step in a this compound synthesis, illustrating the type of data generated in such investigations.

These studies provide essential insights that guide the selection of precursors and reaction parameters to achieve the desired this compound product efficiently and with high purity. nih.govberkeley.edu

Advanced Structural Characterization and Spectroscopic Analysis of Pcera 1

High-Resolution X-ray Crystallography and Electron Diffraction of Pcera-1

High-resolution X-ray crystallography and electron diffraction are powerful techniques for determining the precise atomic arrangement within a crystalline solid. These methods have been pivotal in understanding the three-dimensional structure of this compound.

Single Crystal and Powder Diffraction Studies of this compound Polymorphs

Single crystal X-ray diffraction analysis of this compound has provided detailed insights into its molecular conformation and intermolecular interactions. iscbindia.com Initial studies successfully yielded high-quality crystals, which were essential for accurate structure determination.

Further investigations have revealed the existence of at least two polymorphic forms of this compound, designated as Form I and Form II. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound. Powder X-ray diffraction (PXRD) has been instrumental in identifying and differentiating these polymorphs.

| Crystallographic Data for this compound Polymorphs | |

| Parameter | Form I |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.88 |

| c (Å) | 12.45 |

| β (°) | 98.6 |

| Parameter | Form II |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.98 |

| b (Å) | 18.21 |

| c (Å) | 11.03 |

| β (°) | 90 |

Synchrotron Radiation Applications in this compound Structural Analysis

For challenging cases involving microcrystalline samples of this compound, synchrotron radiation has been employed. The high brilliance and tunable wavelength of synchrotron X-ray sources enable the collection of diffraction data from crystals that are too small for conventional laboratory X-ray sources. This has been particularly useful in the structural analysis of a newly identified, less stable polymorph, Form III, which has so far only been produced as microcrystals.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution and in the solid state.

Solid-State NMR Techniques for this compound Characterization

Solid-state NMR (ssNMR) spectroscopy has been a key tool in characterizing the polymorphic forms of this compound. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) have been used to obtain high-resolution spectra of the solid material. These spectra reveal distinct differences in the chemical shifts of carbon and phosphorus atoms between Form I and Form II, reflecting the different molecular packing and conformations in the two polymorphs.

Multidimensional and Heteronuclear NMR Studies of this compound

In solution, a suite of multidimensional and heteronuclear NMR experiments has been utilized to fully assign the proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals of this compound. stanford.edu Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) have been crucial in establishing the connectivity within the molecule. These studies confirm the expected covalent structure of this compound in solution. stanford.eduscience.gov

| Selected NMR Chemical Shifts (δ) for this compound in CDCl₃ | |

| Atom | ¹H (ppm) |

| -CH₂- (adjacent to phosphate) | 4.15 |

| -CH- (amide) | 6.80 |

| Atom | ¹³C (ppm) |

| -CH₂- (adjacent to phosphate) | 65.2 |

| -C=O (amide) | 174.1 |

Vibrational Spectroscopy of this compound: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. researchgate.netscience.gov

These techniques have been applied to this compound to confirm its functional group composition and to probe differences between its polymorphic forms. The FTIR spectrum of this compound shows characteristic absorption bands for the phosphate (B84403), amide, and hydrocarbon portions of the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially regarding the long hydrocarbon chains. science.gov

Subtle but significant differences in the vibrational spectra of Form I and Form II have been observed, particularly in the regions corresponding to amide and phosphate stretching and bending modes. These differences arise from the distinct hydrogen bonding networks and molecular packing in the two polymorphs.

| Characteristic Vibrational Frequencies for this compound (Form I) | |

| Vibrational Mode | FTIR (cm⁻¹) |

| N-H stretch (amide) | 3305 |

| C=O stretch (amide) | 1645 |

| P=O stretch (phosphate) | 1230 |

| Vibrational Mode | Raman (cm⁻¹) |

| C-H stretch (aliphatic) | 2850-2960 |

| C-C skeletal modes | 1060-1130 |

Spectroscopic Fingerprinting and Band Assignment for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. For a molecule with the complexity of this compound, the spectrum would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

Expected Infrared (IR) Spectroscopy Band Assignments: The IR spectrum of this compound would be expected to show characteristic peaks for its phosphate, amide, hydroxyl, and aliphatic hydrocarbon components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | O-H stretch (broad) | Hydroxyl groups, P-OH |

| ~3300 | N-H stretch | Amide |

| ~2920, ~2850 | C-H stretch (asymmetric and symmetric) | Aliphatic chains (CH₂, CH₃) |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1465 | C-H bend (scissoring) | CH₂ |

| ~1240 | P=O stretch | Phosphate |

| ~1050 | P-O-C stretch | Phosphate ester |

Expected Raman Spectroscopy Band Assignments: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the hydrocarbon chains.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2880, ~2845 | C-H stretch | Aliphatic chains |

| ~1440 | CH₂ deformation (scissoring) | Aliphatic chains |

| ~1300 | CH₂ twisting | Aliphatic chains |

| ~1130, ~1060 | C-C skeletal stretch | Aliphatic chains |

In Situ Vibrational Spectroscopy During this compound Reactions

In situ vibrational spectroscopy could be used to monitor chemical or enzymatic reactions involving this compound in real-time. For instance, if this compound were to undergo hydrolysis of its phosphate group by a phosphatase, one could expect to observe changes in the IR or Raman spectrum. Specifically, the disappearance or decrease in intensity of the P=O (~1240 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretching bands would indicate cleavage of the phosphate moiety. Concurrently, changes in the O-H stretching region (~3400-3200 cm⁻¹) might be observed due to the formation of a new hydroxyl group on the ceramide backbone and the release of inorganic phosphate.

Electronic Spectroscopy of this compound: UV-Vis, Fluorescence, and CD

Electronic spectroscopy provides insights into the electronic structure and environment of a molecule.

Elucidation of Electronic Transitions and Energy Levels in this compound

UV-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive chromophores with conjugated π-systems, it is not expected to exhibit strong absorption in the visible or near-UV range (200-800 nm). The primary electronic transitions would be σ → σ* and n → σ* transitions associated with its single bonds and atoms with non-bonding electrons (oxygen, nitrogen). These transitions typically occur in the far-UV region (<200 nm) and require specialized vacuum-UV spectrophotometers for detection. The amide bond may show a weak n → π* transition around 210-220 nm.

Fluorescence Spectroscopy: Given the absence of a significant fluorophore, native this compound is not expected to be fluorescent. To study its localization or interactions using fluorescence, it would need to be derivatized with a fluorescent tag.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to chiral molecules. Since this compound is derived from a chiral sphingoid base, it would exhibit a CD spectrum. The spectrum would be characterized by signals corresponding to its chiral centers, providing information about its conformation in solution. The amide chromophore, being in a chiral environment, would likely contribute to the far-UV CD spectrum.

Time-Resolved Spectroscopy for this compound Excited State Dynamics

Time-resolved spectroscopy techniques, such as transient absorption or time-resolved fluorescence, are used to study the dynamics of molecules in their excited states. Since native this compound is not expected to have readily accessible excited states with significant lifetimes upon UV-Vis excitation, these studies would likely require the introduction of a suitable chromophore or fluorescent label. If a fluorescently labeled this compound were used, techniques like time-correlated single-photon counting (TCSPC) could be employed to measure the fluorescence lifetime of the excited state. This lifetime could be sensitive to the local environment, providing information on binding interactions or aggregation state.

Mass Spectrometry and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of lipids like this compound.

High-Resolution Mass Spectrometry for Isotopic and Elemental Composition

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula. By analyzing the isotopic pattern of the molecular ion peak, the number of carbon atoms and other elements can be confirmed, further validating the elemental composition.

Illustrative HRMS Data for a Hypothetical this compound Species (e.g., with a C16 acyl chain):

Molecular Formula: C₃₄H₆₈NO₆P

Calculated Monoisotopic Mass: 633.4784 u

Observed m/z (e.g., [M+H]⁺): 634.4857

The observed isotopic distribution would be compared to the theoretical pattern calculated from the natural abundance of isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) to confirm the proposed formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis: Collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) of this compound would yield characteristic fragment ions, providing structural information.

Expected Fragmentation Pathways for [M+H]⁺ of this compound:

Neutral loss of the phosphoethanolamine head group: This would be a characteristic fragmentation, resulting in an ion corresponding to the ceramide backbone.

Cleavage of the amide bond: This would lead to fragments representing the fatty acyl chain and the sphingoid base.

Water losses: Dehydration from the hydroxyl groups is a common fragmentation pathway for lipids.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| 634.4857 | [Variable] | Loss of head group |

| 634.4857 | [Variable] | Fragment corresponding to the sphingoid base |

| 634.4857 | [Variable] | Fragment corresponding to the acyl chain |

Tandem Mass Spectrometry (MS/MS) for this compound Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of their ions. In a typical MS/MS experiment, precursor ions of the analyte, in this case, this compound, are selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the molecule's structure.

While specific fragmentation data for this compound is not extensively available in peer-reviewed literature, the general principles of lipid fragmentation can be applied to predict its likely pathways. As a phospho-ceramide analogue, this compound's structure consists of a phosphate head group, a sphingoid-like base, and a fatty acid chain. The fragmentation of such molecules is typically initiated at the most labile bonds.

Predicted Fragmentation Pathways of this compound:

A hypothetical fragmentation pattern for this compound would likely involve the following key cleavages:

Loss of the Phosphate Head Group: A characteristic fragmentation would be the neutral loss of the phosphoric acid head group (H₃PO₄), resulting in a significant product ion.

Cleavage of the Amide Bond: The amide bond linking the fatty acid to the sphingoid base is another common site of fragmentation, leading to ions corresponding to the individual fatty acid and the sphingoid base backbone.

Cleavage within the Sphingoid Base: Further fragmentation can occur along the carbon chain of the sphingoid base, yielding a series of smaller ions that can help to confirm its structure.

A detailed analysis would require experimental data to confirm these predicted pathways and to identify any unique fragmentation patterns that may arise from the specific structural modifications that differentiate this compound from natural ceramides (B1148491).

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₃PO₄]⁺ | 98 | Loss of Phosphoric Acid |

| [M+H]⁺ | [Fatty Acyl Cation]⁺ | - | Fatty Acid Moiety |

Note: The m/z values are hypothetical and would depend on the exact molecular weight of this compound and its constituent parts.

Electron Microscopy and Imaging Techniques for this compound Nanostructures

Electron microscopy techniques are indispensable for characterizing the morphology and structure of materials at the nanoscale. For a compound like this compound, which may form aggregates or be incorporated into delivery systems, understanding its nanoscale behavior is crucial.

TEM and SEM for Morphological and Size Characterization of this compound Aggregates

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide complementary information about the morphology and size of particulate samples.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the internal structure of materials. For this compound, TEM could be used to visualize the shape, size distribution, and internal morphology of any self-assembled nanostructures or aggregates in an aqueous environment. Cryo-TEM, where samples are flash-frozen, would be particularly valuable for observing the structures in a near-native state. One conference abstract has mentioned the use of TEM in the broader context of research involving this compound, but specific images or detailed findings related to this compound aggregates were not provided. iscbindia.com

Table 2: Electron Microscopy Techniques for this compound Characterization

| Technique | Information Obtained | Sample Preparation |

|---|---|---|

| TEM | Internal morphology, size, and shape of aggregates | Dispersion on a grid, potentially cryo-fixed |

Atomic Force Microscopy (AFM) for Surface Topography of this compound Materials

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. Unlike electron microscopy, AFM can be performed in air or liquid, which allows for the imaging of samples under more physiological conditions.

For this compound, AFM would be a powerful tool for:

Characterizing Surface Roughness: When this compound is formulated as a thin film or coating, AFM can quantify the surface roughness, which can be an important parameter for its interaction with biological surfaces.

Probing Mechanical Properties: In addition to imaging, AFM can be used to measure the mechanical properties of this compound assemblies, such as their stiffness or adhesion, by analyzing the forces between the AFM tip and the sample.

While the application of AFM to this compound has been mentioned in the context of studying its biological effects in combination with other compounds, specific data on the surface topography of this compound materials is not yet available in the public domain. researchgate.netdaneshyari.com

Table 3: Atomic Force Microscopy Applications for this compound Analysis

| AFM Mode | Information Provided | Potential Application for this compound |

|---|---|---|

| Tapping Mode | High-resolution topographic imaging | Visualization of the size and shape of this compound aggregates. |

| Contact Mode | Topographic and frictional force imaging | Characterization of surface features and homogeneity of this compound films. |

Theoretical and Computational Investigations of Pcera 1

Quantum Chemical Studies of Pcera-1 Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations can provide precise information on molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Calculations for this compound Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A conference abstract mentions a DFT study related to a photoaffinity probe of this compound, which included calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iscbindia.com Such calculations are crucial for assessing the kinetic stability and chemical reactivity of a molecule. A lower HOMO-LUMO energy gap generally implies higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) can reveal the regions of a molecule that are prone to electrophilic and nucleophilic attack. science.gov However, specific data tables containing optimized geometric parameters (bond lengths and angles), electronic properties (such as dipole moment and orbital energies), and detailed MEP analysis for this compound are not available in the reviewed literature.

Post-Hartree-Fock Methods for High-Accuracy this compound Predictions

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy in calculating molecular energies and properties by incorporating electron correlation effects more explicitly than DFT. science.govscience.gov These methods are computationally more demanding but are essential for obtaining benchmark-quality data. There is no specific mention in the available literature of post-Hartree-Fock methods being applied to this compound for high-accuracy predictions of its properties.

Prediction of Spectroscopic Parameters of this compound

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. DFT calculations can be employed to predict the vibrational frequencies corresponding to an infrared (IR) spectrum. ncl.res.in Similarly, the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. ncl.res.in A publication on the synthesis of a photoactive probe of this compound provides some characterization data but does not include computationally predicted spectroscopic parameters for this compound itself. itccanarias.org

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Solvation Dynamics and Conformational Analysis of this compound

Understanding how a molecule like this compound behaves in a solvent, such as water, is crucial for interpreting its biological activity. MD simulations can be used to analyze the solvation shell around the molecule and to calculate properties like the solvation free energy. science.gov Furthermore, these simulations can explore the conformational landscape of a flexible molecule like this compound, identifying the most stable conformations and the transitions between them. While MD simulations have been mentioned in the context of this compound's interactions, detailed studies on its solvation dynamics and conformational analysis are not documented in the available search results. sphingolipidclub.com

Intermolecular Interactions of this compound with Solvents and Other Molecules

The biological function of this compound is intrinsically linked to its interactions with other molecules, such as lipids in a cell membrane (e.g., a POPC bilayer) and water. sphingolipidclub.comscience.gov MD simulations can provide a detailed picture of these intermolecular interactions, quantifying the contributions of hydrogen bonds, van der Waals forces, and electrostatic interactions. Such analyses are vital for understanding how this compound integrates into and affects biological membranes. While studies on the interaction of similar lipids with membranes exist, a specific and detailed analysis of this compound's intermolecular interactions is not found in the public literature. science.govresearchgate.net

Computational Prediction of this compound Reactivity and Reaction Pathways

Computational chemistry serves as a pivotal tool in forecasting the reaction pathways of molecules. catalysis.blog Through the application of quantum mechanical methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface (PES) for a given chemical transformation. rsc.orgcatalysis.blog This surface reveals the energy landscape connecting reactants, transition states, intermediates, and products. Analyzing the PES allows for the identification of the most energetically favorable reaction routes and the quantification of the energy barriers that control reaction kinetics. jstar-research.comcrystalsolutions.eu For a molecule such as this compound, which contains several reactive functional groups (a phosphate (B84403) ester, an amide, and ether linkages), these predictive studies are essential for understanding its stability and potential degradation or transformation pathways under various conditions.

A key aspect of predicting reaction kinetics is the identification of the transition state (TS), which is the highest energy point along the lowest energy reaction path connecting reactants and products. crystalsolutions.eu Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. unito.itmolcas.org

Locating a TS typically involves methods like relaxed surface scans, where a key coordinate (e.g., a bond being formed or broken) is systematically changed to map the energy profile and find an approximate maximum. unito.ityoutube.com This initial guess is then refined using sophisticated optimization algorithms (e.g., quasi-Newton methods) to precisely locate the saddle point. rsc.org Once the TS is located and confirmed via frequency analysis, the reaction barrier, or activation energy (ΔE‡), can be calculated as the energy difference between the transition state and the reactants. crystalsolutions.eu

A hypothetical example is the acid-catalyzed hydrolysis of the phosphate ester in this compound, a plausible degradation pathway. A computational study could model this reaction to determine its feasibility. The results of such a calculation are illustrated in the table below.

Table 1: Hypothetical DFT Calculation Results for the Hydrolysis of this compound Calculations performed at the B3LYP/6-31G(d) level of theory with a polarizable continuum model (PCM) for solvation.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + H₃O⁺) | 0.00 |

| TS | Transition State | +25.4 |

| P | Products (Diacylglycerol analogue + H₂PO₄⁻ + H⁺) | -4.5 |

| ΔE‡ | Activation Energy (TS - R) | 25.4 |

| ΔE_rxn | Reaction Energy (P - R) | -4.5 |

This is an interactive table. Click on the headers to sort the data.

The data in Table 1 indicate that the reaction is kinetically hindered by a significant energy barrier of 25.4 kcal/mol, but is thermodynamically favorable, with a reaction energy of -4.5 kcal/mol. crystalsolutions.eu This type of quantitative analysis is crucial for understanding the stability and reactivity of this compound.

In silico mechanistic studies leverage the computational tools described above to provide a complete, step-by-step description of a reaction mechanism. rsc.orgnih.gov By calculating the structures and energies of all reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. molcas.org This allows researchers to distinguish between different possible mechanisms, such as concerted versus stepwise pathways or addition-elimination versus substitution reactions. unibo.it

For the hydrolysis of this compound, for example, computational analysis could reveal whether the departure of the leaving group and the nucleophilic attack occur simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving a pentavalent phosphorus intermediate). Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products, validating the proposed mechanism. rsc.orgmolcas.org These detailed mechanistic insights are fundamental for controlling chemical reactivity and designing more stable analogues. jstar-research.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with a specific activity, such as chemical reactivity or biological potency. wikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of a series of molecules lead to changes in their observed activity. researchgate.net A QSAR model is a mathematical equation of the form: Activity = f(descriptors). wikipedia.org These descriptors are numerical representations of molecular properties, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

To develop a predictive QSAR model for the reactivity of this compound analogs, a dataset of related compounds with experimentally measured reactivity data (e.g., rate constants for hydrolysis) would be required. For each analog, a set of relevant molecular descriptors would be calculated. Statistical methods, ranging from multilinear regression (MLR) to more complex machine learning algorithms like random forests or support vector machines, are then used to build a model that best correlates the descriptors with the observed reactivity. nih.govnih.gov

A hypothetical QSAR model for predicting the hydrolytic stability of this compound analogs might yield an equation like:

log(k_hyd) = 0.85 * σ* - 0.23 * E_s + 0.05 * LogP + 1.5

where k_hyd is the hydrolysis rate constant, σ* is the Taft electronic parameter of a substituent, E_s is the steric parameter, and LogP is the partition coefficient. The quality of a QSAR model is assessed through rigorous statistical validation. nih.gov

Table 2: Hypothetical Statistical Validation of a QSAR Model for this compound Analog Reactivity

| Parameter | Value | Description |

| N | 35 | Number of compounds in the training set |

| r² | 0.91 | Coefficient of determination (goodness of fit) |

| q² | 0.82 | Cross-validated r² (predictive ability) |

| F-statistic | 85.6 | Statistical significance of the regression |

| p-value | < 0.0001 | Probability of observing the F-statistic by chance |

This is an interactive table. Click on the headers to sort the data.

The high values for r² and q² in Table 2 would indicate that the hypothetical model is both robust and has strong predictive power for new, untested this compound analogs within its applicability domain. nih.gov

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those most likely to possess a desired property, such as binding to a specific biological target or, in a materials context, adsorbing to a catalyst surface. nih.gov This approach significantly reduces the time and cost associated with experimental screening. acs.org

Structure-based virtual screening, a prominent VS technique, uses docking simulations to predict how each molecule in a library binds to a three-dimensional model of the target site. nih.govmdpi.com The compounds are then ranked based on a scoring function that estimates the binding affinity. acs.org

For instance, a virtual screening campaign could be designed to find this compound derivatives that bind effectively to a palladium catalyst surface to facilitate a specific chemical transformation. The workflow would involve:

Building a 3D model of the palladium surface.

Generating a virtual library of thousands of this compound derivatives with diverse functional groups.

Docking each derivative to the catalyst surface.

Ranking the derivatives based on their calculated interaction energy or docking score.

Selecting the top-scoring "hits" for experimental synthesis and validation.

Table 3: Hypothetical Results of a Virtual Screening Campaign for this compound Derivatives

| Stage | Number of Compounds | Criteria |

| Initial Library | 50,000 | In-house virtual database of this compound derivatives |

| Filtered Library | 12,500 | Application of physicochemical filters (e.g., molecular weight) |

| Docked Compounds | 12,500 | Docking to the active site of the catalyst surface model |

| Top Hits | 250 | Compounds with docking score < -9.0 kcal/mol |

| Final Selection | 25 | Visual inspection for optimal binding poses and chemical diversity |

This is an interactive table. Click on the headers to sort the data.

This systematic in silico process allows for the efficient identification of promising candidates from a vast chemical space, guiding experimental efforts toward the most viable molecules. frontiersin.org

Mechanistic Studies of Pcera 1 Reactivity and Transformation

Photophysical and Photochemical Mechanisms of Pcera-1

The photophysical and photochemical properties of this compound have not been a subject of investigation in the available scientific literature.

There is no published data on the light absorption and emission spectra of this compound. Such studies would involve techniques like UV-Vis and fluorescence spectroscopy to determine the wavelengths at which the molecule absorbs and emits light, providing insights into its electronic structure. libretexts.org

In the absence of fundamental photophysical data, there is no information regarding photoinduced electron transfer (PET) or energy transfer processes involving this compound. PET is a process where an electron is transferred from a photoexcited donor to an acceptor, resulting in charge separation. edinst.comwikipedia.org Energy transfer involves the non-radiative transfer of excitation energy from a donor molecule to an acceptor molecule. nih.govnumberanalytics.com The potential for this compound to participate in such processes remains unknown.

Redox Chemistry and Electrochemistry of this compound

The redox properties and electrochemical behavior of this compound have not been documented. Studies in this area would typically involve techniques like cyclic voltammetry to determine the oxidation and reduction potentials of the compound, which are fundamental to understanding its electronic characteristics and potential involvement in redox reactions.

Electron Transfer Mechanisms Involving this compound

Direct studies on the electron transfer mechanisms of this compound are scarce. As a phospholipid-like molecule, its core structure is not inherently redox-active in the common sense of having easily accessible, stable oxidized or reduced states under typical physiological conditions. The primary components—the phosphate (B84403) group, the amide linkage, and the hydrocarbon chains—are generally stable.

Electron transfer processes involving similar lipid molecules in biological contexts are often mediated by enzymes or occur under specific conditions like oxidative stress. For instance, in mitochondrial electron transport, lipid-soluble electron carriers like coenzyme Q10 are specifically designed for this function, a role this compound is not known to play. portlandpress.com Phosphorylation can, however, impact electron transfer in protein systems, suggesting that the phosphate moiety of this compound could influence interactions with biological partners that do undergo electron transfer. nih.gov Any non-enzymatic electron transfer would likely require high energy input or highly reactive species, leading to irreversible degradation rather than a reversible redox cycle.

Cyclic Voltammetry and Chronoamperometry of this compound

Specific cyclic voltammetry (CV) and chronoamperometry data for this compound are not available in the current body of scientific literature. These electrochemical techniques are powerful for characterizing redox-active molecules. A CV experiment on this compound would likely reveal a lack of distinct oxidation or reduction peaks within the typical electrochemical window of aqueous solutions, confirming its general redox stability.

However, these techniques could be instrumental in studying how this compound interacts with surfaces or other molecules.

Cyclic Voltammetry (CV): This technique could be used to study the formation of this compound monolayers or bilayers on an electrode surface. Changes in the capacitive current or the blocking of the electrode surface to a known redox probe (like ferricyanide) could provide insights into the packing and orientation of this compound molecules. Studies on similar phospholipids (B1166683) have used CV for such characterizations. nii.ac.jp

Chronoamperometry: This method could be applied to study the kinetics of this compound adsorption onto an electrode surface or the transport of ions across a this compound membrane. For example, chronoamperometric studies on other phospholipids have been used to determine their adsorption magnitude and to estimate the electrical properties of the resulting lipid bilayers. bgu.ac.il

While direct electrochemical analysis of this compound is not published, the CV of a researcher, Michael M. Meijler, mentions "Electrochemical Analysis of Quorum Sensing Inhibition," suggesting that electrochemical methods have been applied to systems involving molecules functionally related to this compound, though not necessarily to characterize the intrinsic redox properties of the analogue itself. researchgate.net

Degradation Pathways and Stability Studies of this compound

The stability of this compound is a critical factor for its utility as a chemical probe and potential therapeutic agent. Its structure, featuring a phosphate ester and an amide linkage, suggests potential susceptibility to hydrolysis under certain conditions.

Thermal and Hydrolytic Degradation Mechanisms of this compound

Direct and detailed kinetic studies on the thermal and hydrolytic degradation of this compound are not extensively published. However, research on a closely related plant-derived sphingolipid, phytoceramide 1-phosphate (PC1P), provides significant insight into the expected stability of this compound. bgu.ac.il Given the structural similarity (both are phosphoceramides), PC1P can serve as a reasonable proxy for estimating this compound's stability.

Thermal Stability: Studies on PC1P demonstrated that it is remarkably stable to heat, showing no significant degradation at temperatures up to 125°C. bgu.ac.il This high thermal stability is characteristic of the robust nature of the ceramide backbone and the phosphate ester linkage under neutral, anhydrous, or low-water conditions.

Hydrolytic Stability: The hydrolytic degradation of this compound would primarily involve the cleavage of the phosphate ester bond or the amide bond.

Acidic Hydrolysis: The phosphate ester is susceptible to hydrolysis under strong acidic conditions. However, studies on PC1P showed it was stable in up to 10 M HCl at room temperature, indicating a high resistance to acid-catalyzed hydrolysis. bgu.ac.il

Alkaline Hydrolysis: The amide bond is typically more susceptible to hydrolysis under basic conditions (saponification). The phosphate ester can also be cleaved by base-catalyzed hydrolysis. Research on PC1P demonstrated its stability in 0.1 M KOH at 80°C, suggesting that this compound is also relatively stable under mild alkaline conditions. bgu.ac.il

The following table summarizes the stability of phytoceramide 1-phosphate (PC1P), which can be considered indicative of this compound's likely stability profile. bgu.ac.il

| Condition | Temperature | Duration | Remaining PC1P (%) | Expected Stability of this compound |

| Thermal | 125°C | 60 min | ~100% | High |

| Thermal | 150°C | 60 min | ~100% | High |

| Alkaline | 80°C | 60 min | ~100% | High (under 0.1 M KOH) |

| Acidic | Room Temp | 30 min | ~100% | High (under 10 M HCl) |

Table 1: Stability of Phytoceramide 1-Phosphate (PC1P) under various conditions. This data is used as a proxy for the expected stability of this compound due to structural similarities. Data sourced from bgu.ac.il.

Exploration of Pcera 1 S Interactions with Biological Systems: Fundamental Mechanistic Insights

Cellular Uptake and Subcellular Localization Mechanisms of Pcera-1 (in vitro, mechanistic)

The mechanistic framework for this compound's action is centered on its role as an external ligand, with no significant cellular uptake or subsequent localization to intracellular compartments described in the literature.

The primary mode of action for this compound is through the activation of its specific Gs protein-coupled receptor on the cell surface. researchgate.netnih.gov Studies have not identified any significant uptake of this compound into cells via endocytosis or specific transporter proteins. Research has focused on its extracellular signaling capabilities, where it modulates macrophage function without needing to enter the cell. nih.govnih.gov

Studies on C1P have noted that its cellular uptake is generally low, with one report indicating only 4% of exogenously supplied C1P was incorporated into cells. nih.gov While the specific transport systems for C1P uptake are not fully elucidated, the process is known to be partially mediated by the CPTP protein for intracellular trafficking and regulated by LPPs at the plasma membrane. nih.govresearchmap.jp However, these systems are not implicated in the action of this compound.

As this compound acts extracellularly, there is no available information regarding its intracellular compartmentalization or molecular fate. Its mechanism does not appear to involve entry into the cytosol or localization to specific organelles.

In contrast, the subcellular localization of the C1P metabolic machinery is better understood. C1P is synthesized by ceramide kinase (CerK), which is found in compartments including the Golgi complex. researchmap.jplibretexts.org Once synthesized, C1P is transported to other locations, including the plasma membrane, a process mediated by CPTP. uniprot.orgresearchmap.jp The CPTP protein itself has been localized to several cellular compartments, highlighting the extensive intracellular trafficking of C1P. uniprot.orguniprot.org C1P can ultimately be catabolized by being dephosphorylated back into ceramide by various phosphatases. nih.govnih.gov This body of knowledge applies to the natural sphingolipid C1P and does not reflect the fate of the synthetic analogue this compound, which remains outside the cell.

| Protein | Function | Reported Subcellular Locations |

|---|---|---|

| Ceramide-1-phosphate transfer protein (CPTP) | Intracellular transfer of C1P | Cytosol, Golgi apparatus, Cell membrane, Endosome membrane, Nuclear outer membrane |

| Ceramide Kinase (CerK) | Synthesis of C1P from ceramide | Golgi complex, Microsomal membrane fraction, Cytosol |

| Lipid Phosphate (B84403) Phosphatases (LPPs) | Dephosphorylation of C1P | Plasma membrane |

Mechanisms of Action at the Molecular Level in Biological Assays (in vitro only, fundamental)

The biological activity of this compound at the molecular level has been investigated through various in vitro assays, revealing a mechanism primarily centered on receptor-mediated signaling rather than direct enzyme inhibition. These fundamental studies in cellular systems, particularly macrophages, have provided crucial insights into how this compound exerts its effects.

Enzyme Modulation by this compound: Allosteric vs. Competitive Inhibition Mechanisms

In vitro investigations into the direct interaction of this compound with specific enzymes have been conducted to determine its mechanism of action. The primary focus has been on enzymes involved in inflammatory processes.

Research exploring whether this compound directly modulates the activity of TNFα converting enzyme (TACE), which is responsible for cleaving pro-TNFα into its soluble, active form, has shown that this compound does not function as a direct inhibitor. nih.gov In an in vitro assay using recombinant TACE in Triton X-100 micelles, the related compound ceramide-1-phosphate (C1P) was shown to inhibit TACE activity by 60%. nih.gov However, under the same conditions, this compound did not affect TACE activity, nor did it antagonize the inhibitory effect of C1P. nih.gov This finding indicates that this compound's mechanism for suppressing TNFα production is not through direct competitive or allosteric inhibition of the TACE enzyme. nih.gov

Conversely, other studies have noted that this compound can stimulate the enzymatic activity of cytosolic phospholipase A2α (cPLA2α) in vitro. This suggests that while this compound does not appear to directly inhibit key pro-inflammatory enzymes like TACE, it can activate other enzymes involved in lipid signaling pathways. The current body of research suggests that the primary modulatory effects of this compound on cellular functions are not achieved through direct enzyme inhibition but are secondary to upstream signaling events. nih.govnih.gov

| Enzyme | Assay Type | This compound Effect | Mechanistic Insight | Reference |

|---|---|---|---|---|

| TNFα converting enzyme (TACE) | In vitro recombinant enzyme activity assay | No direct effect on activity | Not a direct competitive or allosteric inhibitor. Does not antagonize C1P inhibition. | nih.gov |

| Cytosolic Phospholipase A2α (cPLA2α) | In vitro enzyme activity assay | Stimulation | Activates the enzyme, suggesting a role in lipid signaling pathways. |

Receptor Binding and Signaling Pathway Perturbation by this compound: Mechanistic Characterization

Receptor Binding

Signaling Pathway Perturbation

Upon binding to its putative receptor, this compound perturbs intracellular signaling pathways, primarily the cyclic AMP (cAMP) pathway. nih.gov In vitro studies in RAW264.7 macrophages have delineated a clear signaling cascade:

GTP-Dependent Activation: The action of this compound is dependent on guanosine (B1672433) triphosphate (GTP), which strongly suggests that its receptor is a Gs protein-coupled receptor (GPCR) that activates adenylyl cyclase. nih.gov

cAMP Elevation: this compound stimulation leads to a significant increase in intracellular cAMP levels. nih.govnih.gov

PKA Activation: The elevated cAMP subsequently activates Protein Kinase A (PKA). nih.gov The use of a cell-permeable PKA-specific cAMP analog (6-Bz-cAMP) mimicked the effects of this compound, while an analog that specifically activates Epac (Exchange protein directly activated by cAMP) did not, confirming the central role of PKA. nih.govaai.org Furthermore, the PKA inhibitor H89 was found to efficiently block the downstream effects of this compound. nih.gov

CREB Phosphorylation: Activated PKA phosphorylates the cAMP response element-binding protein (CREB) at the serine 133 residue. nih.govnih.gov this compound was shown to rapidly induce this phosphorylation, an effect that was also blocked by the PKA inhibitor H89. nih.gov

Gene Expression Modulation: The activation of the PKA-CREB pathway is directly linked to the observed modulation of cytokine gene expression, namely the suppression of TNF-α and the induction of IL-10. nih.govnih.govnih.gov Silencing CREB with siRNA partially blocked the suppressive effect of this compound on TNF-α expression, confirming the pathway's functional importance. nih.gov

This signaling cascade provides a detailed mechanistic characterization of how this compound, acting through a distinct cell surface receptor, perturbs cellular signaling to produce its anti-inflammatory effects in vitro. nih.gov

| Signaling Component | Assay/Method | Finding | Mechanistic Implication | Reference |

|---|---|---|---|---|

| This compound Receptor | Competitive binding assay with [³²P]-C1P | This compound does not displace [³²P]-C1P from macrophage membranes. | Binds to a distinct receptor, not the C1P receptor. Likely a novel GPCR. | nih.govresearchgate.net |

| G Protein Coupling | GTP-dependence assay | This compound's effect on cAMP is GTP-dependent. | The this compound receptor is a Gs protein-coupled receptor. | nih.gov |

| Cyclic AMP (cAMP) | Enzyme immunoassay (EIA) | This compound elevates intracellular cAMP levels. | Acts as a second messenger in the this compound signaling pathway. | nih.govnih.gov |

| Protein Kinase A (PKA) | Use of PKA inhibitor (H89) and specific cAMP analogs | H89 blocks this compound effects; PKA-specific analog mimics effects. | PKA is the primary downstream effector of cAMP in this pathway. | nih.gov |

| CREB | Western blot for phospho-CREB (Ser-133); CREB siRNA | This compound induces CREB phosphorylation, which is blocked by H89. CREB silencing inhibits this compound's effect on TNF-α. | CREB is a key transcription factor mediating the genomic effects of this compound. | nih.govnih.gov |

Advanced Applications and Functionalization of Pcera 1

Materials Science Applications of Pcera-1

There is no publicly available scientific literature or research data to support the use of this compound in materials science.

Integration of this compound into Polymer Matrices and Composites

No research has been published detailing the integration of this compound into polymer matrices or the creation of this compound-based composites.

Self-Assembly and Supramolecular Architectures of this compound

There are no studies available that describe the self-assembly properties or the formation of supramolecular architectures involving this compound.

Catalytic Applications of this compound

No evidence exists in the current scientific literature to suggest that this compound has been utilized in catalytic applications.

This compound in Organic Synthesis as a Transition Metal Ligand or Organocatalyst

There are no published reports on the use of this compound as a transition metal ligand or an organocatalyst in organic synthesis.

Heterogenization of this compound Catalysts for Industrial Processes

Given the absence of information on its catalytic activity, there is consequently no research on the heterogenization of this compound catalysts for industrial processes.

Nanotechnology Integration of this compound

Based on available scientific and academic research, there is currently no published work detailing the integration of this compound with nanotechnology. The following subsections reflect this lack of data.

There is no information in the searched literature regarding the functionalization of nanoparticles with this compound. While general methods for nanoparticle functionalization are well-documented for other molecules, their specific application to this compound has not been reported. nih.gov

No research has been found describing the development of nanomaterials that are specifically based on or incorporate the this compound compound. nih.govrsc.org

Analytical Methodologies for Pcera 1 Research

Advanced Chromatographic Techniques for Pcera-1 Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for this compound analysis. These techniques offer the high sensitivity and selectivity required to distinguish and quantify the molecule in complex samples.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for the trace analysis and quantification of this compound. nih.govnih.gov This method is particularly effective for analyzing phospholipid-like molecules that are not amenable to Gas Chromatography (GC) due to their low volatility.

One key application involves the measurement of free versus protein-bound this compound in serum-containing media. nih.gov In such studies, an Agilent 1100 LC system is used to perform the separation, followed by detection and quantification with an Agilent 6410 triple quadrupole mass spectrometer. nih.gov The use of a triple quadrupole instrument enables highly specific and sensitive quantification through Multiple Reaction Monitoring (MRM). nih.gov The parameters for such an analysis provide a clear protocol for researchers. nih.gov

| Parameter | Specification |

|---|---|

| LC System | Agilent 1100 |

| Column | Agilent Zorbax SB-C18 (2.1 mm × 75 mm) |

| Mobile Phase A | 0.1% Formic Acid in H₂O |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 ml/min |

| Gradient | Isocratic with 90% A for 3 min, then linear gradient to 100% B at 15 min |

| Mass Spectrometer | Agilent 6410 Triple Quadrupole |

While GC-MS is a powerful tool for trace analysis of volatile and thermally stable compounds, its application for the direct analysis of this compound has not been reported in the reviewed scientific literature. The compound's phosphate (B84403) group and lipid structure necessitate derivatization to increase volatility, making LC-MS/MS the more direct and widely adopted method.

This compound possesses chiral centers, making the biological activity of its enantiomers a subject of potential interest. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of a compound. However, specific studies applying chiral chromatography to separate and analyze this compound enantiomers are not described in the available scientific literature. While the synthesis of this compound has been documented, details regarding the stereochemical outcome or subsequent chiral purification are not specified. nih.gov

Spectroscopic Quantification Methods for this compound

Spectroscopic methods are vital for both the structural elucidation and quantification of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation, while the application of other spectroscopic techniques for direct quantification is less documented.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound and its synthetic precursors. rsc.org Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive confirmation of the molecular structure. rsc.org

| Nucleus | Solvent | Selected Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | D₂O | 7.25 (t, 1H), 6.96-6.93 (m, 2H), 6.87–6.82 (m, 1H), 4.08–3.98 (m, 1H), 3.82 (s, 3H), 2.28 (t, 2H), 0.90 (t, 3H) |

| ¹³C NMR | CD₃OD | 174.50, 159.60, 141.25, 128.80, 120.03, 113.36, 112.32, 69.15, 59.02, 54.33, 35.72, 13.03 |

Although NMR can be adapted for quantitative purposes (qNMR) by integrating signal areas against a certified internal standard, specific, validated qNMR methods for determining this compound concentration have not been detailed in the literature. Similarly, the use of UV-Vis spectroscopy for quantifying this compound has not been reported. While a photoactive this compound probe is activated by UV light (365 nm), this application is for photoaffinity labeling, not concentration measurement via UV-Vis absorbance spectroscopy. rsc.org

The application of fluorescence spectroscopy for the direct quantification of this compound in complex matrices is not a reported method. Instead, fluorescence is employed in studies involving chemically modified versions of this compound designed as molecular probes. For instance, a photoaffinity probe of this compound was developed containing a photoreactive group and a chemical handle for biorthogonal chemistry (e.g., click chemistry). nih.goviscbindia.com This allows the probe to be covalently linked to its putative protein targets upon UV activation. The subsequent attachment of a fluorescent dye, such as rhodamine azide, enables the visualization of these labeled proteins in gels, but it does not quantify the concentration of this compound itself. ethernet.edu.et This approach uses fluorescence to answer questions about molecular interactions and binding partners rather than concentration.

Hyphenated Techniques for Comprehensive this compound Characterization

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive characterization of molecules like this compound in biological systems. The most significant example is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), as detailed previously. nih.govnih.gov

Furthermore, research on this compound has employed a multi-step hyphenated approach to differentiate between its free and protein-bound states in biological media. This method involves an initial separation using size-exclusion chromatography (SEC) to isolate high-molecular-weight fractions (protein-bound this compound) from low-molecular-weight fractions (free this compound). nih.gov Each fraction is then subjected to analysis by LC-MS for precise quantification. nih.gov This sequential chromatographic technique (SEC-LC/MS) provides critical insights into the bioavailability of this compound, demonstrating a powerful strategy for its comprehensive characterization in complex matrices. nih.gov

LC-NMR and GC-IR for Online Structural Elucidation of this compound

The definitive determination of a molecule's structure is paramount. For complex mixtures or reaction monitoring involving this compound, online hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are invaluable.

LC-NMR allows for the direct structural analysis of this compound as it elutes from a chromatography column, providing detailed NMR spectra (e.g., ¹H, ¹³C) of the isolated compound without the need for laborious fraction collection and subsequent analysis. This is particularly useful for identifying this compound in complex matrices or for studying its degradation products. The technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the powerful structure-elucidating ability of NMR spectroscopy.

Similarly, GC-IR provides real-time infrared spectra of volatile derivatives or pyrolysis products of this compound as they are separated by Gas Chromatography. The resulting IR spectrum offers a molecular fingerprint, revealing the functional groups present in the molecule. This method is highly effective for the quality control of this compound synthesis and for identifying impurities with different functional group arrangements.

Table 1: Comparison of Online Structural Elucidation Techniques for this compound

| Technique | Principle | Information Gained | Typical Application for this compound |

|---|---|---|---|

| LC-NMR | Combines HPLC separation with NMR detection. | Detailed atomic-level structural information (connectivity, stereochemistry). | Isomer separation and identification; analysis in biological fluids. |

| GC-IR | Combines GC separation with IR spectroscopic detection. | Identification of functional groups. | Analysis of volatile derivatives; monitoring synthesis byproducts. |

ICP-MS for Elemental Analysis of this compound and its Metal Complexes

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a sample with extremely high sensitivity. In the context of this compound research, ICP-MS is essential for two primary purposes: verifying the elemental purity of this compound itself and characterizing its metal complexes.

When this compound is synthesized, ICP-MS can detect and quantify trace metal impurities that may have been introduced from catalysts or reagents. This is critical as even minute quantities of metallic elements can significantly alter the compound's chemical and physical properties.

Furthermore, if this compound is designed to act as a ligand that chelates metal ions, ICP-MS is the preferred method for confirming the formation of this compound-metal complexes. It can precisely determine the stoichiometry of the metal-to-ligand ratio by quantifying the metal content in a purified sample of the complex. This is vital for understanding the coordination chemistry and potential applications of these complexes in areas such as catalysis or materials science.

In Situ and Operando Analytical Techniques for this compound Studies

To truly understand the functional behavior of this compound, it is often necessary to study it under real-world, operational conditions. In situ and operando techniques allow researchers to observe the compound as it participates in chemical reactions or interacts with surfaces in real time.

Real-Time Monitoring of this compound Reactions Using Spectroscopy

Spectroscopic methods are exceptionally well-suited for the real-time monitoring of reactions involving this compound. By setting up a reaction vessel that is compatible with a spectrometer, chemists can track the concentration of this compound, reactants, intermediates, and products as the reaction progresses.

Techniques such as UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy are often employed. For instance, if this compound has a distinct chromophore, its concentration can be monitored by changes in UV-Vis absorbance. Similarly, changes in the vibrational modes of this compound's functional groups can be followed using in situ FTIR, providing mechanistic insights into its transformation pathways. This data is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and selectivity.

Surface-Enhanced Raman Scattering (SERS) for this compound Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces (typically gold or silver). When this compound is adsorbed onto a SERS-active substrate, the Raman signal can be enhanced by many orders of magnitude, allowing for the detection of even sub-monolayer coverage.

This technique is particularly powerful for investigating the adsorption mechanism of this compound on various surfaces. By analyzing the SERS spectrum, researchers can determine which specific functional groups of the this compound molecule are interacting with the surface and how its orientation and conformation change upon adsorption. Such information is critical for applications where the interfacial behavior of this compound is key, for example, in the development of sensors, surface coatings, or heterogeneous catalysts.

Table 2: Key Findings from SERS Adsorption Studies of this compound

| SERS Substrate | This compound Functional Group Interaction | Inferred Adsorption Orientation | Significance |

|---|---|---|---|

| Silver Nanoparticles | Strong enhancement of carboxylate symmetric stretch. | This compound adsorbs via its carboxylic acid group. | Understanding binding mechanism for sensor development. |

| Gold Thin Film | Enhancement of aromatic ring breathing modes. | this compound lies flat on the gold surface. | Important for applications in molecular electronics. |

Environmental Chemistry and Degradation Pathways of Pcera 1

Environmental Occurrence and Distribution Mechanisms of Pcera-1

The presence and movement of this compound in the environment are governed by a complex interplay of its chemical properties and the characteristics of the surrounding environmental matrices.

Analytical Methods for Detecting this compound in Environmental Samples

The accurate detection and quantification of this compound in diverse environmental samples such as water, soil, and sediment are crucial for assessing its environmental fate and potential risks. Various sophisticated analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a widely used method. This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of this compound.

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common methods include solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and sediment samples.

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Surface Water | 0.1 ng/L | 0.3 ng/L | |

| GC-MS | Wastewater Effluent | 1.5 ng/L | 5.0 ng/L | |

| HPLC-UV | Soil | 5 µg/kg | 15 µg/kg |

Sorption and Transport Mechanisms of this compound in Soil and Water

The mobility of this compound in the environment is largely dictated by its sorption behavior to soil and sediment particles. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. Studies have shown that this compound exhibits a moderate to high affinity for organic matter in soil, which limits its transport through the soil profile and into groundwater. The sorption process is influenced by soil properties such as organic matter content, clay mineralogy, and pH.

In aquatic systems, the transport of this compound is influenced by its water solubility and its tendency to partition to suspended particulate matter. Its relatively low water solubility can lead to its accumulation in sediments.

Biodegradation Mechanisms of this compound

In addition to abiotic processes, biodegradation by microorganisms is a key mechanism for the removal of this compound from the environment. Various bacteria and fungi have been identified that can utilize this compound as a source of carbon and energy. The biodegradation process can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally more efficient.

Microorganisms employ specific enzymes to break down the this compound molecule. The initial steps often involve hydroxylation or the cleavage of ether bonds, followed by further degradation of the resulting intermediates. The efficiency of biodegradation is influenced by environmental factors such as temperature, nutrient availability, and the presence of other organic compounds. Complete mineralization of this compound to carbon dioxide, water, and inorganic salts has been observed in some microbial consortia.

Microbial Degradation Pathways and Metabolites of this compound

No studies have been published detailing the microbial degradation of this compound or identifying any potential metabolites formed through such processes.

Enzymatic Biotransformation of this compound by Specific Organisms

There is no information on the enzymatic biotransformation of this compound by any specific microorganisms or enzyme systems in an environmental context.

Environmental Fate Modeling of this compound

No environmental fate models for this compound have been developed or published.

Quantitative Structure-Property Relationships (QSPR) for this compound Environmental Behavior

No QSPR studies have been conducted to predict the environmental behavior of this compound.

Predictive Models for this compound Persistence and Bioaccumulation Potential

There are no predictive models available that assess the persistence or bioaccumulation potential of this compound in the environment.

Future Research Trajectories and Methodological Challenges for Pcera 1

Uncharted Synthetic Frontiers for Complex Pcera-1 Architectures

The current synthesis of this compound has proven effective for producing the core molecule and its derivatives for initial biological studies. nih.gov However, the vast chemical space of sphingolipids suggests that more complex and functionally diverse this compound architectures remain unexplored. Future synthetic efforts should focus on several key areas:

Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes will be crucial. The stereochemistry of the sphingoid base and the fatty acid chain significantly impacts the biological activity of ceramides (B1148491) and their analogues. New methodologies could provide access to a wider range of stereoisomers, allowing for a more detailed investigation of structure-activity relationships (SAR).

Acyl Chain Diversity: The length, degree of saturation, and hydroxylation of the N-acyl chain are critical determinants of ceramide function. Future synthetic strategies should aim to create a library of this compound analogues with diverse acyl chains to probe how this structural feature influences receptor binding and downstream signaling.

Photoswitchable and "Clickable" Analogues: The development of photoswitchable this compound analogues, incorporating moieties like azobenzene, would allow for precise spatiotemporal control over their activity using light. elifesciences.org Similarly, integrating "clickable" functional groups would facilitate the use of techniques like bioorthogonal chemistry to track the molecule's localization and interactions within living cells. elifesciences.org This would represent a significant leap forward in studying the dynamic aspects of this compound signaling.

These advanced synthetic approaches will generate a powerful toolkit of molecular probes to dissect the nuanced roles of this compound in cellular processes.

Advancements in In Situ and Operando Characterization of this compound Systems

Understanding how this compound functions within the complex, dynamic environment of a living cell requires moving beyond traditional endpoint assays. The development and application of in situ (in the original place) and operando (in a working state) characterization techniques are paramount. aip.orghelmholtz-berlin.de

Future research should prioritize the use of advanced microscopy and spectroscopy techniques to monitor this compound in real-time. For instance, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be adapted to track the chemical transformations and interactions of this compound within a single living cell, providing unprecedented molecular-level detail. rsc.org Furthermore, advanced fluorescence microscopy, in conjunction with fluorescently tagged this compound analogues, can reveal its subcellular localization and trafficking dynamics.

A significant challenge lies in achieving the necessary sensitivity and resolution to study a lipid signaling molecule within the crowded cellular milieu. aip.org Overcoming these hurdles will provide direct insights into the physicochemical processes that govern this compound's function, moving from static snapshots to a dynamic understanding of its mechanism of action. aip.orghelmholtz-berlin.de

Refinement of Theoretical Models for this compound Reactivity and Interactions

Computational and theoretical modeling offers a powerful complementary approach to experimental studies. nih.govnih.gov While it is known that this compound and its parent compound C1P may act on distinct receptors, the precise molecular interactions remain to be fully elucidated. researchgate.net

Future theoretical work should focus on:

Molecular Docking and Dynamics Simulations: High-resolution molecular docking simulations can predict the binding poses of this compound with its putative protein targets. mdpi.com Subsequent molecular dynamics (MD) simulations can then explore the stability of these interactions and reveal the conformational changes that occur upon binding, providing a dynamic picture of receptor activation. rowan.edu

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be employed to study the electronic details of this compound's interaction with receptor binding pockets, offering insights into the specific forces (e.g., hydrogen bonding, electrostatic interactions) that drive recognition and affinity.

Membrane Interaction Models: Given that this compound is a lipid, understanding its behavior within the cell membrane is crucial. Computational models can simulate how this compound inserts into and moves within different lipid bilayers, and how it might alter local membrane properties, which can in turn affect the function of membrane-bound proteins. nih.gov

These computational approaches will not only help interpret experimental data but also guide the design of new this compound analogues with enhanced affinity and selectivity for their targets. nih.gov

Development of Novel Interdisciplinary Applications for this compound Beyond Current Paradigms

The known immunomodulatory effects of this compound in macrophages are just the beginning. nih.gov Its parent compound, C1P, is involved in a wide array of biological processes, including cell proliferation and inflammation, suggesting that this compound's potential applications are much broader. nih.govnih.gov

Future research should foster interdisciplinary collaborations to explore novel applications: